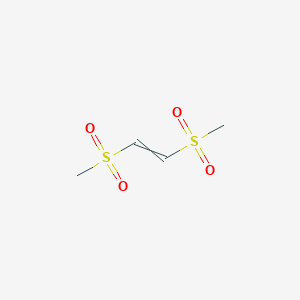

1,2-Di(methanesulfonyl)ethene

Description

1,2-Di(methanesulfonyl)ethene is an ethene derivative with two methanesulfonyl (-SO₂CH₃) groups attached to the double-bonded carbons.

Properties

CAS No. |

49651-56-1 |

|---|---|

Molecular Formula |

C4H8O4S2 |

Molecular Weight |

184.2 g/mol |

IUPAC Name |

1,2-bis(methylsulfonyl)ethene |

InChI |

InChI=1S/C4H8O4S2/c1-9(5,6)3-4-10(2,7)8/h3-4H,1-2H3 |

InChI Key |

IRLNDARFTZAVFE-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C=CS(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Di(methanesulfonyl)ethene can be synthesized through the reaction of ethene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the base facilitating the removal of hydrogen chloride formed during the process .

Industrial Production Methods: Industrial production of 1,2-Di(methanesulfonyl)ethene often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 1,2-Di(methanesulfonyl)ethene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the methanesulfonyl groups to thiol groups.

Substitution: The methanesulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophilic reagents like sodium methoxide can facilitate substitution reactions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Thiol derivatives.

Substitution: Various substituted ethene derivatives.

Scientific Research Applications

1,2-Di(methanesulfonyl)ethene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential as a cross-linking agent in protein chemistry.

Medicine: Explored for its potential use in drug development due to its ability to modify biological molecules.

Industry: Utilized in the production of advanced materials, including polymers and resins

Mechanism of Action

The mechanism by which 1,2-Di(methanesulfonyl)ethene exerts its effects involves the interaction of its methanesulfonyl groups with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The molecular targets and pathways involved vary depending on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Pyridyl-Substituted Ethenes

Examples :

- (E)-1,2-di(pyridin-4-yl)ethene (C₁₂H₁₀N₂; MW: 182.23 g/mol)

- (E)-1,2-di(pyridin-3-yl)ethene

Key Findings :

- Coordination Chemistry : These ligands form stable coordination polymers with Zn phthalocyanine. DFT calculations show negligible energy differences (0.0018 eV) between polymers with 4-pyridyl vs. 3-pyridyl substituents, indicating similar stability .

- Structural Parameters : The Zn-N bond length in these polymers extends to 2.4 Å, maintaining coordination integrity despite steric variations .

- Applications : Used in molecular junctions for conductance studies, where substituent orientation affects electronic coupling .

Comparison with Target Compound :

Methanesulfonyl groups are bulkier and more electron-withdrawing than pyridyl groups, which may reduce coordination flexibility but enhance oxidative stability.

Tetrazolyl-Substituted Ethenes

Examples :

- (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) (Compound 6; density: 1.91 g/cm³ at 100 K)

Key Findings :

Thienyl-Substituted Ethenes (Diarylethenes)

Examples :

- 1,2-di(3-thienyl)ethene

Key Findings :

Furyl-Substituted Ethenes

Examples :

- (E)-1,2-di(furan-2-yl)ethene

Key Findings :

- Semiconductor Applications : Incorporated into diketopyrrolopyrrole copolymers for solution-processable organic field-effect transistors (OFETs) .

- Design Strategy : Renewable furan derivatives enable sustainable electronics .

Comparison with Target Compound :

Methanesulfonyl substituents may reduce solubility in organic solvents, limiting solution-processability but improving thermal stability.

Pyrrolyl-Substituted Ethenes

Examples :

- 1,2-di(2-pyrrolyl)ethene

Key Findings :

- Synthesis : Prepared via Ullmann coupling or oxidation of hydrazine derivatives, with cis-configurations critical for porphycene macrocycle formation .

- Optical Properties : Absorption red-shifted to 387 nm due to extended conjugation .

Comparison with Target Compound :

Methanesulfonyl groups are unlikely to participate in conjugation but could sterically hinder macrocyclization.

Sulfanyl-Substituted Ethenes

Examples :

- 1,2-Bis(ethylthio)ethene

Key Findings :

- Synthesis: Prepared via nucleophilic substitution of chlorobenzenes with sulfanyl ethanoates .

- Stability : Sulfanyl groups are less electron-withdrawing than methanesulfonyl, favoring different reactivity pathways.

Data Table: Comparative Analysis of Ethene Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.